molecular formula C14H19NO3 B1308264 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid CAS No. 1033400-09-7

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Cat. No. B1308264
CAS RN: 1033400-09-7
M. Wt: 249.3 g/mol
InChI Key: QGAXUFYVQFXXON-UHFFFAOYSA-N
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Description

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is a compound that can be associated with the family of piperidine derivatives, which are known for their presence in various alkaloids and pharmaceuticals. The compound features a piperidine ring, a common structural motif in medicinal chemistry, attached to a carboxylic acid functional group and a methoxy-benzyl substituent. This structure suggests potential reactivity typical of piperidine derivatives and the possibility of engaging in various chemical transformations.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, a Lewis acid-directed cyclocondensation approach was used to synthesize oxygen-substituted tetrahydrocarbolines, starting from piperidone enol ethers . Another study reported the synthesis of a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which was further transformed into various alkaloids . These methods highlight the versatility of piperidine derivatives in synthetic organic chemistry and their potential as intermediates for complex molecules.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, as demonstrated by the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid . The study of these structures provides insights into the supramolecular organization and potential interactions that could be relevant for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid as well.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions. For example, the preparation of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives involved a Dieckmann reaction, showcasing the reactivity of the piperidine ring system . These derivatives have been used as intermediates in the synthesis of natural products and compounds with pharmacological interest, indicating the broad utility of piperidine-based structures in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their structural features. The presence of a carboxylic acid group suggests that 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid would exhibit acidic properties and could form salts with bases. The methoxy-benzyl substituent may influence the compound's lipophilicity, which is an important factor in drug design. The piperidine ring itself is known to impart basicity and can engage in hydrogen bonding, which could affect the compound's solubility and reactivity.

Scientific Research Applications

Kinetic and Thermodynamic Studies

Research on the kinetic and thermodynamic acidities of substituted nitroethylenes provides insights into the transition state imbalances compared to other nitroalkanes. These studies are crucial for understanding the reactivity and stability of compounds related to 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, highlighting the importance of such compounds in synthetic chemistry and their potential applications in developing new chemical entities with specific reactivity profiles (Bernasconi, Ali, & Gunter, 2003).

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives reveal variable and modest antimicrobial activity against bacteria and fungi. This research demonstrates the potential of compounds structurally related to 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in the development of new antimicrobial agents, expanding the scope of applications in medicinal chemistry and pharmacology (Patel, Agravat, & Shaikh, 2011).

Synthetic Intermediates for Natural Products and Pharmaceuticals

Studies on the preparation and reactivity of piperidinedione derivatives emphasize their utility as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest. These derivatives, related to 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, are highlighted for their roles in developing antiepileptic, herbicidal agents, and therapeutic agents for liver disorders, showcasing the compound's versatility in synthetic organic chemistry (Ibenmoussa et al., 1998).

Catalysis in Aromatic Nucleophilic Substitution

The role of piperidine in catalyzing aromatic nucleophilic substitution reactions provides insights into the mechanistic aspects of base catalysis and the specific base-general acid mechanism. Research in this area underscores the significance of compounds like 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in developing novel catalytic methods for organic synthesis, enhancing the understanding of reaction mechanisms and the design of new catalysts (Consiglio et al., 1981).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the specific mechanism of action for “1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid” is not available in the search results .

Safety and Hazards

Understanding the safety and hazards associated with a compound is essential for handling and usage. Unfortunately, the specific safety and hazards information for “1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid” is not available in the search results .

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-8-3-2-6-11(13)10-15-9-5-4-7-12(15)14(16)17/h2-3,6,8,12H,4-5,7,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAXUFYVQFXXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398024
Record name 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1033400-09-7
Record name 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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